4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Description
4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H23FN4O4S and its molecular weight is 422.48. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Sulfonamide derivatives have been designed and synthesized to create potent antitumor agents with low toxicity. Compounds like 1-(3-(4-Acetylaminobenzenesulfonamido)-3-oxopropyl)-5-fluoropyrimidine-2,4-dione were obtained through various synthetic routes and exhibited significant antitumor activity with low toxicity, reflected in a high therapeutic index in mice. This indicates the potential of these compounds as effective antitumor drugs with reduced adverse effects (Huang, Lin, & Huang, 2001).
Corrosion Inhibition
Piperidine derivatives have been explored for their corrosion inhibition properties on iron surfaces. Compounds such as (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide (FMPPDBS) showed promising results in molecular dynamics simulations and quantum chemical calculations. They demonstrate a significant ability to bind to metal surfaces, indicating their potential as corrosion inhibitors (Kaya et al., 2016).
Herbicide Degradation
In agricultural research, the degradation and metabolism of sulfonylurea herbicides like LGC-42153, which contain structural elements similar to 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, have been studied. These studies provide insights into the environmental impact and breakdown pathways of these herbicides, ensuring safer and more effective use in agricultural practices (Kim et al., 2003).
Properties
IUPAC Name |
4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O4S/c1-4-16-17(20)18(22-12-21-16)28-14-9-10-24(11-14)19(25)13-5-7-15(8-6-13)29(26,27)23(2)3/h5-8,12,14H,4,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXXAXREWDPUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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